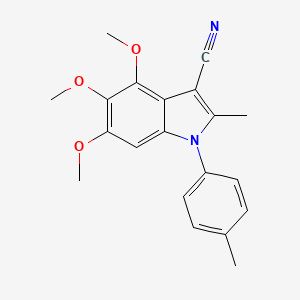

4,5,6-Trimethoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carbonitrile

Description

Properties

CAS No. |

922184-56-3 |

|---|---|

Molecular Formula |

C20H20N2O3 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

4,5,6-trimethoxy-2-methyl-1-(4-methylphenyl)indole-3-carbonitrile |

InChI |

InChI=1S/C20H20N2O3/c1-12-6-8-14(9-7-12)22-13(2)15(11-21)18-16(22)10-17(23-3)19(24-4)20(18)25-5/h6-10H,1-5H3 |

InChI Key |

QMZSZBPWQQMULB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C3=C(C(=C(C=C32)OC)OC)OC)C#N)C |

Origin of Product |

United States |

Preparation Methods

Vilsmeier Reaction

The Vilsmeier reaction is a widely used method for synthesizing indole derivatives. The process typically involves the following steps:

Preparation of Vilsmeier Reagent : Anhydrous dimethylformamide (DMF) is treated with phosphorus oxychloride to generate the Vilsmeier reagent.

Reaction with 2-Methyl-aniline : The Vilsmeier reagent is then added dropwise to a solution containing 2-methyl-aniline, followed by heating to facilitate the formation of the indole structure.

Cyclization and Functionalization : The resulting compound undergoes cyclization to form the indole ring, followed by further functionalization to introduce methoxy and cyano groups.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its efficiency and reduced reaction times:

Procedure : A mixture of starting materials including substituted anilines and methoxy precursors is subjected to microwave irradiation. This method often yields high purity products with reduced solvent usage.

Advantages : This approach can significantly shorten reaction times (often to minutes) while maintaining high yields (typically above 90%) and simplifying purification processes.

Reaction Conditions and Yields

The following table summarizes various synthetic approaches along with their conditions and yields:

| Method | Key Reagents | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Vilsmeier Reaction | DMF, Phosphorus Oxychloride | Reflux for 5-8 hours | 70-90% |

| Microwave-Assisted Synthesis | Substituted Anilines, Methoxy | Microwave irradiation | >90% |

| One-Pot Synthesis | Amidoximes, Carboxylic Acids | Solvent-free, under microwave | 85-95% |

Characterization Techniques

Post-synthesis characterization is crucial to confirm the identity and purity of the synthesized compound:

Thin Layer Chromatography (TLC) : Used to monitor the progress of reactions and assess purity.

Nuclear Magnetic Resonance (NMR) : Provides structural information about the synthesized compound, confirming the presence of functional groups and the overall structure.

Infrared Spectroscopy (IR) : Used to identify specific functional groups through characteristic absorption bands.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated indoles or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits a range of biological activities that make it a candidate for drug development. Its structure suggests potential interactions with biological targets involved in various diseases.

Anticancer Activity

Research indicates that derivatives of indole compounds, including 4,5,6-trimethoxy derivatives, have shown significant anticancer properties. Studies demonstrate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been found to target tubulin polymerization, effectively arresting the cell cycle in the G2/M phase .

Anti-inflammatory Properties

Indoles are known for their anti-inflammatory effects. The trimethoxy group enhances the compound's ability to modulate inflammatory pathways. In vitro studies have shown that such compounds can reduce the expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

Some studies suggest that indole derivatives may possess neuroprotective properties. The ability of these compounds to cross the blood-brain barrier allows them to potentially mitigate neurodegenerative conditions. Research has indicated that they may protect neuronal cells from oxidative stress and apoptosis .

Synthesis and Chemical Properties

The synthesis of 4,5,6-trimethoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carbonitrile typically involves multi-step organic reactions. The starting materials include various methoxy-substituted indoles and carbonitriles. The synthetic route often employs methods such as:

- Condensation Reactions : To form the indole framework.

- Methylation : To introduce methoxy groups.

- Nitrilation : To add the carbonitrile functional group.

The resulting compound exhibits notable stability and solubility in organic solvents, making it suitable for further biological testing.

Case Studies

Several case studies highlight the compound's potential:

- Antitumor Activity : A study conducted on a series of indole derivatives demonstrated that this compound showed IC50 values comparable to established chemotherapeutic agents against various cancer cell lines .

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory markers, supporting its role as a therapeutic agent for inflammatory diseases .

- Neuroprotection Studies : Experimental models of neurodegeneration revealed that treatment with this compound significantly reduced neuronal loss and improved cognitive function metrics compared to control groups .

Mechanism of Action

The mechanism of action of 4,5,6-Trimethoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modulates.

Pathways: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the Indole-3-Carbonitrile Family

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., Cl, Br) correlate with higher melting points (e.g., 306–308°C for 7-Cl analog ), likely due to stronger intermolecular forces. Bulky substituents (e.g., piperazine in ) lower melting points (192–193.5°C), suggesting reduced crystal packing efficiency.

Bioactivity Trends: Halogenated indoles (e.g., 7-Cl in ) inhibit DYRK1A, a kinase implicated in neurodegenerative diseases. The target compound’s methoxy groups may alter selectivity due to steric or electronic differences.

Synthetic Pathways :

Comparison with Non-Indole Carbonitriles

Table 2: Chromene and Heterocyclic Derivatives

Key Observations:

Indolizine and pyridazinone cores () show anti-inflammatory activity, but the target compound’s indole scaffold may offer better CNS permeability due to lipophilicity from methoxy and methyl groups.

Role of 4-Methylphenyl Group :

Spectroscopic and Crystallographic Comparisons

- IR Spectroscopy : Carbonitrile peaks (~2200 cm⁻¹) are consistent across analogs (). Methoxy groups in the target compound would show C-O stretches near 1250–1050 cm⁻¹.

- NMR Trends : Methoxy protons in the target compound would resonate at ~3.8–4.0 ppm, distinct from halogenated analogs (e.g., 7-Cl in ).

- Crystallography : The dihedral angle between the indole and 4-methylphenyl group in the target compound is expected to differ from the 58.41° angle observed in 1-(4-MeOPh)-2-Me indole (), influencing molecular packing and solubility.

Biological Activity

4,5,6-Trimethoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carbonitrile is a synthetic compound belonging to the indole class, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 350.41 g/mol. The structure features multiple methoxy groups and a carbonitrile moiety, which are critical for its biological activity.

Biological Activity Overview

The compound has been investigated for various biological activities, particularly in the context of cancer research. Below are key areas where its effects have been documented:

Anticancer Activity

Numerous studies have evaluated the anticancer properties of indole derivatives similar to this compound. Research indicates that such compounds exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15.0 | |

| Similar Indole Derivative | A549 (Lung) | 10.5 | |

| Similar Indole Derivative | HCT116 (Colon) | 12.0 |

The mechanisms through which this compound exhibits its anticancer effects include:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.

- Apoptosis Induction : Studies suggest that it promotes apoptosis in cancer cells through both intrinsic and extrinsic pathways.

- Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce tumor growth and metastasis.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

Case Study 1: MCF-7 Cell Line

A study evaluated the effect of the compound on MCF-7 breast cancer cells. Results indicated that treatment with the compound at concentrations ranging from 5 to 20 µM led to a dose-dependent decrease in cell viability.

Case Study 2: A549 Lung Cancer Model

In another investigation involving A549 lung cancer cells, the compound demonstrated an IC50 value of approximately 10.5 µM, showcasing its potential as a therapeutic agent against lung cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.